Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate
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Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine and an iodine substituent on a benzoate ester. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups which can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent it from reacting during subsequent steps.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate can undergo several types of chemical reactions:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups which can be modified to enhance biological activity.
Bioconjugation: The Boc-protected amine can be deprotected and used to link biomolecules.
Mechanism of Action
The mechanism of action for Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate primarily involves its functional groups:
Boc Group: Protects the amine during synthesis and can be removed to reveal the free amine for further reactions.
Iodine Substituent:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)-3-bromobenzoate: Similar structure but with a bromine substituent instead of iodine.
Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate: Similar structure but with a chlorine substituent instead of iodine.
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate is unique due to the presence of the iodine substituent, which is a better leaving group compared to bromine and chlorine, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C13H16INO4 |
---|---|
Molecular Weight |
377.17 g/mol |
IUPAC Name |
methyl 3-iodo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16INO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
InChI Key |
NEYWXKCBGITSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)I |
Origin of Product |
United States |
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